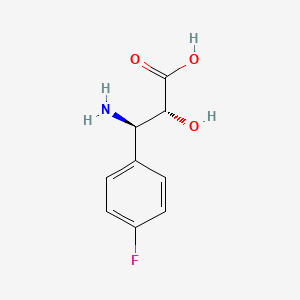

(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Description

Structural Characteristics and Stereochemical Significance

Core Structural Features

The molecule consists of a hydroxypropanoic acid backbone with three key functional groups:

- Amino group (-NH₂) : Positioned at the C3 carbon, enabling potential hydrogen bonding or ionic interactions.

- Hydroxyl group (-OH) : At C2, contributing to hydrogen-bonding capacity and stereochemical rigidity.

- 4-Fluorophenyl substituent : Attached to C3, introducing steric and electronic effects critical for interactions with biological targets.

The (2R,3R) configuration defines its spatial arrangement, with the fluorophenyl and amino groups oriented in a specific diastereomeric relationship. This stereochemistry is vital for mimicking natural amino acids (e.g., serine or threonine) in biochemical contexts.

Table 1: Structural Comparison with Related Fluorinated Amino Acids

| Compound | Functional Groups | Stereocenters | Key Application |

|---|---|---|---|

| (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | -NH₂, -OH, 4-F-phenyl | 2 (C2, C3) | Enzyme inhibition, peptide synthesis |

| 4-Fluoroproline | -NH, -COOH, 4-F-pyrrolidine | 1 (C2) | Protein stability, folding modulation |

| 5-Fluorouracil | -NH, -F, pyrimidine ring | 0 | Anticancer agent |

Stereoelectronic Effects of Fluorine

The 4-fluorophenyl group exerts distinct electronic and steric effects:

- Electron-withdrawing inductive effect : Fluorine’s electronegativity polarizes the C-F bond, altering the aromatic ring’s electron density. This modulation can influence π-π stacking interactions in protein-ligand complexes.

- Steric bulk : The fluorine atom occupies minimal space compared to larger substituents, enabling precise steric interactions. This property is exploited in enzyme active-site binding, where spatial complementarity is critical.

- Hydrogen-bonding potential : The fluorine atom can participate in weak hydrogen bonds (C-H···F), enhancing binding affinity in hydrophobic pockets.

These properties enable the compound to act as a transition-state analogue in enzymatic reactions. For example, fluorinated β-hydroxy-α-amino acids are used to stabilize tetrahedral intermediates in aldolase-catalyzed reactions, as seen in L-threonine aldolase applications.

Properties

IUPAC Name |

(2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNTZYNDHDKPQD-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](C(=O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654587 | |

| Record name | (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55652-55-6 | |

| Record name | (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid, a beta-amino acid, has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. Its molecular formula is C9H10FNO3, with a molecular weight of 199.18 g/mol. This compound has shown promise as a scaffold for developing novel therapeutic agents due to its structural features that may influence various biological pathways.

- IUPAC Name : (2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

- CAS Number : 55652-55-6

- Molecular Weight : 199.18 g/mol

- Purity : Typically around 95%.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives based on the structure of (2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid. For instance, derivatives containing a 4-hydroxyphenyl moiety have demonstrated significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells. These compounds were able to reduce cell viability by up to 50% while exhibiting selective toxicity towards cancerous cells compared to non-cancerous Vero cells .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | Viability Reduction (%) | Notes |

|---|---|---|---|

| Compound 12 | A549 | 50% | Effective against multidrug-resistant strains |

| Compound 20 | A549 | 50% | Exhibited potent antioxidant properties |

| Compound 29 | A549 | 45% | Selective towards cancerous cells |

Antioxidant Properties

The antioxidant capabilities of (2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid derivatives are attributed to the presence of phenolic groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS). This property is crucial in modulating oxidative stress pathways, which are significant in cancer treatment. The hydroxyl group enhances the electron-donating capacity, stabilizing the phenoxyl radical formed during ROS scavenging .

The proposed mechanism by which these compounds exert their biological effects includes:

- Inhibition of Cancer Cell Migration : Certain derivatives were found to inhibit migration in A549 cells, suggesting potential applications in preventing metastasis.

- Oxidative Stress Modulation : The ability to scavenge ROS may sensitize cancer cells to chemotherapy and radiation therapy while protecting normal tissues from oxidative damage .

Case Studies

A study investigating a series of (4-hydroxyphenyl)amino propanoic acid derivatives revealed that compounds with specific substituents exhibited varying degrees of anticancer and antioxidant activities. For example:

- Compound 20 , which contains a 2-furyl substituent, not only reduced viability in A549 cells but also inhibited their migration significantly .

These findings suggest that modifications to the core structure can lead to enhanced biological activity and specificity.

Scientific Research Applications

(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a research compound with the molecular formula and a molecular weight of 199.18 g/mol. It typically has a purity of around 95%. This compound is a beta-amino acid that has shown potential biological activities, especially in oncology and antioxidant research. It can serve as a scaffold in the development of therapeutic agents because its structural features can influence biological pathways.

Anticancer Activity

Derivatives of (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid that contain a 4-hydroxyphenyl moiety have demonstrated cytotoxicity against A549 lung cancer cells. These derivatives can reduce cell viability by up to 50% and show selective toxicity towards cancerous cells compared to non-cancerous Vero cells.

Anticancer Activity of Derivatives

| Compound | Cell Line | Viability Reduction (%) | Notes |

|---|---|---|---|

| Compound 12 | A549 | 50% | Effective against multidrug-resistant strains |

| Compound 20 | A549 | 50% | Exhibited potent antioxidant properties |

| Compound 29 | A549 | 45% | Selective towards cancerous cells |

Antioxidant Properties

The antioxidant properties of (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid derivatives are due to the presence of phenolic groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). This is important for modulating oxidative stress pathways in cancer treatment. The hydroxyl group enhances the electron-donating capacity, which stabilizes the phenoxyl radical that forms during ROS scavenging.

Mechanisms by which these compounds exert their biological effects:

- Inhibition of Cancer Cell Migration : Certain derivatives were found to inhibit migration in A549 cells, suggesting potential applications in preventing metastasis.

- Oxidative Stress Modulation : The ability to scavenge ROS may sensitize cancer cells to chemotherapy and radiation therapy while protecting normal tissues from oxidative damage.

Case Studies

- Compound 20 : A study on (4-hydroxyphenyl)amino propanoic acid derivatives showed that compounds with specific substituents exhibit anticancer and antioxidant activities. Compound 20, which contains a 2-furyl substituent, reduced viability in A549 cells and significantly inhibited their migration.

Other Applications

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is used in research for:

- Neuroscience: It is studied for potential neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases.

- Pharmaceutical Development: It serves as a building block in synthesizing new drugs, particularly those aimed at modulating neurotransmitter systems.

- Biochemical Research: Researchers use it to explore amino acid metabolism and its implications in various metabolic disorders.

- Cosmetic Industry: Its properties are being investigated for use in skincare formulations, particularly for products targeting skin hydration and repair.

- Food Industry: The compound is also explored as a potential additive for enhancing flavor profiles or nutritional value in functional foods.

Comparison with Similar Compounds

N-Boc-(2R,3R)-3-Amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid

- CAS : 1391461-74-7

- Molecular formula: C₁₄H₁₇FNO₅

- Molecular weight : 299.29 g/mol .

- Key differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Increased lipophilicity (LogP: ~1.5) due to the Boc group, enhancing solubility in organic solvents .

- Applications : Used in peptide synthesis to prevent undesired side reactions during coupling steps .

(2R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

- CAS : 124980-94-5

- Molecular formula : C₉H₉FO₃

- Molecular weight : 184.16 g/mol .

- Key differences: Lacks the amino group at the β-position. Reduced molecular weight and polarity compared to the target compound. Physicochemical properties: Density 1.359 g/cm³, boiling point 337.3°C .

- Applications: Intermediate in the synthesis of non-proteinogenic amino acids.

(R)-2-Amino-2-(4-fluorophenyl)acetic Acid

- CAS : 144744-41-2

- Molecular formula: C₈H₈FNO₂

- Molecular weight : 169.15 g/mol .

- Key differences: Shorter carbon chain (acetic acid backbone vs. propanoic acid). Amino group at the α-position instead of β.

- Derivatives : Hydrochloride salt (CAS: 18125-46-7) is commercially available for biochemical studies .

(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid

- Structural variation : Fluorine substituent at the 3-position of the phenyl ring instead of 4.

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride

- CAS : 870483-31-1

- Molecular formula: C₉H₈F₃NO₂·HCl

- Molecular weight : 257.62 g/mol .

- Key differences: Three fluorine atoms on the phenyl ring, increasing electronegativity and lipophilicity.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 55652-55-6 | C₉H₁₀FNO₃ | 199.18 | 4-Fluorophenyl, β-amino, α-hydroxy |

| N-Boc Protected Derivative | 1391461-74-7 | C₁₄H₁₇FNO₅ | 299.29 | Boc group, 4-fluorophenyl |

| (2R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid | 124980-94-5 | C₉H₉FO₃ | 184.16 | 4-Fluorophenyl, α-hydroxy |

| (R)-2-Amino-2-(4-fluorophenyl)acetic Acid | 144744-41-2 | C₈H₈FNO₂ | 169.15 | 4-Fluorophenyl, α-amino |

| 3-Fluorophenyl Analog | - | C₉H₁₀FNO₃ | 199.18 | 3-Fluorophenyl, β-amino, α-hydroxy |

| 3,4,5-Trifluorophenyl Derivative | 870483-31-1 | C₉H₈F₃NO₂·HCl | 257.62 | 3,4,5-Trifluorophenyl, α-amino |

Research Implications

- Stereochemistry : The (2R,3R) configuration of the target compound is critical for chiral recognition in enzyme inhibition or receptor binding .

- Fluorination : Fluorine at the para position balances electronic effects and metabolic stability, while meta-substituted analogs may alter pharmacokinetics .

- Functional Groups: The presence of both amino and hydroxyl groups enables hydrogen bonding, influencing solubility and intermolecular interactions .

Preparation Methods

Direct Synthesis via Oxidation and Amination of Propenoic Acid Derivatives

One method involves the catalytic oxidation of 2,3-disubstituted propenoic acids followed by amination to introduce the amino group at C-3 and hydroxy group at C-2. For example, the use of tungstic acid dihydrate as a catalyst in the presence of hydrogen peroxide allows the epoxidation of the double bond in 2,3-trans-3-(4-fluorophenyl)-2-propenoic acid derivatives, followed by ring opening to yield the hydroxy amino acid derivative.

| Parameter | Range/Value |

|---|---|

| Temperature | 50 to 150 °C (preferably 70–120 °C) |

| Reaction time | 0.1 to 1000 hours |

| pH | Adjusted to ~5.3 using sulfuric acid or potassium hydroxide |

| Catalyst | Tungstic acid dihydrate |

| Oxidant | 35% hydrogen peroxide solution |

This method produces a mixture of stereoisomers, predominantly the (2R,3S) form, necessitating further stereochemical resolution or inversion to obtain the (2R,3R) isomer.

Stereochemical Inversion via Leaving Group Conversion

A more refined approach involves preparing an intermediate N-alkoxycarbonyl-3-amino-2-hydroxypropionic acid derivative with the "wrong" stereochemistry at C-2, then converting the hydroxyl group into a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution to invert the stereochemistry at C-2, yielding the desired (2R,3R) isomer.

- Protection of the amino group with an alkoxycarbonyl group.

- Conversion of the C-2 hydroxyl to a leaving group.

- Treatment with nucleophiles under acidic to neutral aqueous conditions with heat to induce inversion.

- Deprotection to yield the free amino acid.

This method avoids the use of hazardous reagents such as phosgene and strong bases like alkyl lithium compounds, making it safer and more suitable for industrial production.

Detailed Reaction Conditions and Process Parameters

Research Findings and Yield Data

- The oxidation-epoxidation method with tungstic acid catalyst and hydrogen peroxide typically yields the racemic or diastereomeric mixture with major (2R,3S) isomer.

- Subsequent stereochemical inversion steps can convert the undesired isomer to the desired (2R,3R) isomer with high stereoselectivity.

- The overall yield of the stereoinversion process is reported to be high, with minimal racemization and impurities, making it industrially feasible.

- Avoidance of toxic reagents and strong bases enhances safety and cost-effectiveness.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic oxidation and epoxidation | Tungstic acid catalyst, H2O2 oxidant, pH control | Simple reaction setup, scalable | Produces stereoisomer mixtures requiring further separation |

| Stereochemical inversion via leaving group | Protection, leaving group formation, inversion under aqueous heat | High stereoselectivity, avoids toxic reagents | Multi-step process, requires protecting group manipulations |

| Traditional carbonylation and isomerization | Use of phosgene and strong bases | Direct stereoisomer formation possible | Uses hazardous reagents, costly, less industrially viable |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid, and what key reaction conditions are involved?

- Methodological Answer : A frequently employed route involves stereoselective synthesis using chiral starting materials or catalysts. For example, tert-butoxycarbonyl (Boc) protection is applied to the amino group to prevent undesired side reactions. In one protocol, the Boc-protected intermediate is synthesized via hydroxylation of a precursor under basic conditions (e.g., LiOH in tetrahydrofuran/water mixtures), followed by acid hydrolysis to remove the protecting group . Key steps include maintaining anhydrous conditions for Boc protection and optimizing pH during hydrolysis to avoid racemization.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) is critical for resolving enantiomers and confirming the (2R,3R) configuration. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, helps verify substituent positions on the phenyl ring and hydroxyl/amino group interactions. X-ray crystallography may also be used if single crystals are obtainable, as seen in related fluorophenyl compounds .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid?

- Methodological Answer : Racemization risks arise during deprotection or under acidic/basic conditions. To minimize this:

- Use mild deprotection reagents (e.g., trifluoroacetic acid diluted in dichloromethane) .

- Optimize reaction pH to neutral or slightly acidic ranges during hydrolysis steps .

- Employ low-temperature conditions (< 0°C) for sensitive intermediates .

Q. How does pH influence the stability and degradation pathways of this compound in aqueous solutions?

- Methodological Answer : Stability studies on structurally similar fluorophenyl derivatives indicate that acidic conditions (pH < 3) promote hydrolysis of the hydroxyl group, while alkaline conditions (pH > 10) may lead to β-elimination or ring-opening reactions. A pH-rate profile analysis, as described for ezetimibe derivatives, can identify optimal storage buffers (e.g., pH 6–8 phosphate buffers) to minimize degradation .

Q. What purification techniques ensure high enantiomeric purity for this compound?

- Methodological Answer : Preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) is preferred. Solvent systems like hexane/isopropanol (with 0.1% trifluoroacetic acid) enhance resolution. Alternatively, recrystallization from ethanol/water mixtures can improve purity, though this requires careful control of supersaturation levels .

Comparative and Mechanistic Questions

Q. How does the presence of the 4-fluorophenyl group affect the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom increases the acidity of the hydroxyl group, making it more susceptible to nucleophilic substitution. This can be quantified via pKa measurements using potentiometric titration or computational methods (e.g., DFT calculations). Comparative kinetic studies with non-fluorinated analogs (e.g., 4-hydroxyphenyl derivatives) reveal differences in reaction rates during esterification or amidation .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key challenges include:

- Maintaining stereochemical integrity at larger reaction volumes (use continuous-flow reactors for better mixing).

- Cost-effective purification methods (switch from preparative HPLC to simulated moving bed chromatography).

- Managing fluorine-containing waste streams due to environmental regulations .

Safety and Handling

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (gloves, goggles) due to potential irritancy of amino and fluorinated compounds.

- Store under inert atmosphere (argon or nitrogen) to prevent oxidation of the hydroxyl group.

- Follow institutional guidelines for disposal of fluorinated organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.